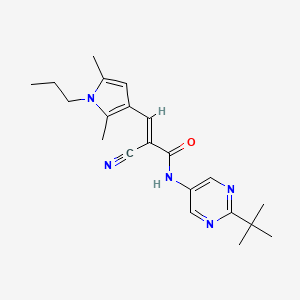

(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Description

The compound “(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide” is a structurally complex molecule featuring a pyrimidine core substituted with a tert-butyl group and a pyrrole moiety linked via a cyano-enamide bridge. Structural elucidation of such compounds typically employs advanced techniques like X-ray crystallography (refined using programs such as SHELXL ) and spectroscopic methods (e.g., NMR and UV, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside ). However, the provided evidence lacks specific data on the synthesis, bioactivity, or crystallographic parameters of this compound.

Properties

IUPAC Name |

(E)-N-(2-tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-7-8-26-14(2)9-16(15(26)3)10-17(11-22)19(27)25-18-12-23-20(24-13-18)21(4,5)6/h9-10,12-13H,7-8H2,1-6H3,(H,25,27)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPKMPRIEVIFKW-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CN=C(N=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CN=C(N=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate current knowledge on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a cyano group, and a pyrrolidine moiety. Its IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.

Molecular Formula

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 270.33 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contributes to potential interactions with biological targets |

| Cyano Group | May enhance reactivity and biological activity |

| Pyrrolidine Moiety | Implicated in antimicrobial properties |

Antimicrobial Properties

Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial activity. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Escherichia coli | Moderate inhibition | |

| Candida auris | Significant antifungal activity |

Anticancer Activity

In vitro studies have demonstrated promising anticancer properties. The compound has been tested against various cancer cell lines, yielding notable results:

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The pyrimidine moiety may interact with enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group could facilitate membrane penetration, leading to cell lysis in pathogens.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds. For instance, derivatives of pyrimidine have been shown to possess broad-spectrum antimicrobial properties. One study highlighted the effectiveness of similar compounds against multidrug-resistant strains through minimal inhibitory concentration (MIC) assays, emphasizing their potential as novel therapeutic agents.

Notable Research Findings

- A study demonstrated that derivatives with a 2,5-dimethylphenyl scaffold exhibited enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species .

- Another investigation into pyrimidine derivatives revealed significant anticancer activity against various cell lines, supporting the hypothesis that modifications to the structure can enhance bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of structurally analogous compounds rely on:

Structural Analysis : X-ray crystallography (via SHELX software ) to resolve bond lengths, angles, and stereochemistry.

Spectroscopic Profiling : NMR and UV data (as in ) to confirm functional groups and electronic properties.

Hypothetical Comparison Table (Based on Typical Parameters)

Key Findings from Methodological Evidence

- Structural Refinement : SHELX programs are widely used for small-molecule crystallography, suggesting that the target compound’s structure, if solved, would likely employ similar workflows .

- Spectroscopic Consistency : Isolated compounds in were validated via NMR, a method that would apply to confirming the tert-butyl and pyrrole substituents in the target molecule.

- Data Gaps: No toxicity or environmental release data analogous to TRI reports exist for this compound, limiting comparative risk assessment.

Limitations of Available Evidence

The provided materials lack direct information on the target compound’s physicochemical properties, bioactivity, or structural analogs. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.